2-Isopropyl-5-phenylfuran
Overview
Description
2-Isopropyl-5-phenylfuran is an organic compound with the molecular formula C13H14O. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structural features, which include an isopropyl group at the second position and a phenyl group at the fifth position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-phenylfuran can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions typically include mild temperatures and the use of solvents such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and environmentally benign solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or quinones.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Furanones and quinones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
2-Isopropyl-5-phenylfuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-phenylfuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
- 2-Isopropyl-5-methylfuran
- 2-Isopropyl-5-ethylfuran
- 2-Isopropyl-5-benzylfuran
Comparison: Compared to its analogs, 2-Isopropyl-5-phenylfuran exhibits unique properties due to the presence of the phenyl group, which enhances its aromaticity and potential biological activity. The phenyl group also contributes to its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-phenyl-5-propan-2-ylfuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-10(2)12-8-9-13(14-12)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXIUPROSBDDDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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